

evaluating the gas adsorption capacity of different trimesic acid-based MOFs

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,3,5-Benzenetricarboxylic acid

Cat. No.: B108450

[Get Quote](#)

A Comparative Guide to the Gas Adsorption Capacities of Trimesic Acid-Based MOFs: HKUST-1, MIL-100(Fe), and MOF-177

For researchers and scientists in materials science and drug development, the selection of an appropriate porous material is critical for applications ranging from gas storage and separation to catalysis and drug delivery. Trimesic acid-based metal-organic frameworks (MOFs) are a prominent class of materials renowned for their high porosity and tunable structures. This guide provides an objective comparison of the gas adsorption performance of three widely studied trimesic acid-based MOFs: HKUST-1 (Cu-BTC), MIL-100(Fe), and MOF-177.

Performance Overview

The gas adsorption capacity of a MOF is intrinsically linked to its structural properties, such as surface area, pore volume, and the nature of its metal centers. HKUST-1, with its copper paddlewheel secondary building units, offers a balance of good porosity and accessible metal sites. MIL-100(Fe) is characterized by a hierarchical pore system with large mesoporous cages, making it suitable for the adsorption of larger molecules. MOF-177 is distinguished by its exceptionally high surface area, one of the highest reported for any porous material, which translates to remarkable gas storage capacities, particularly for hydrogen.

Data Presentation

The following table summarizes the key structural properties and quantitative gas adsorption data for HKUST-1, MIL-100(Fe), and MOF-177. The data presented are representative values

collated from various studies to facilitate a direct comparison under similar conditions.

Property	HKUST-1 (Cu-BTC)	MIL-100(Fe)	MOF-177
Structural Properties			
BET Surface Area (m ² /g)	1500 - 1800[1][2]	1456 - 1900[3][4]	4500 - 4898[5][6]
Pore Volume (cm ³ /g)	~0.78[2]	~1.25[3]	~1.80[7]
Gas Adsorption Capacities			
CO ₂ Adsorption			
Capacity at ~298 K, 1 bar (mmol/g)	~2.5 - 4.16[8][9]	~1.1 - 1.91[10][11]	~0.27 - 0.77[12][13]
CH ₄ Adsorption			
Capacity at ~298 K, 1 bar (mmol/g)	~0.89[14]	Data not readily available at 1 bar	~0.6[15]
H ₂ Adsorption			
Capacity at 77 K, 1 bar (wt %)	~2.27[16]	~1.2[7]	~1.22 - 1.5[17][18]

Experimental Protocols

Detailed methodologies for the synthesis, activation, and gas adsorption measurements are crucial for reproducing and building upon existing research.

Synthesis Protocols

1. Solvothermal Synthesis of HKUST-1 (Cu-BTC)

This method involves the reaction of a copper salt with trimesic acid in a mixed solvent system under elevated temperature and pressure.

- Precursors:

- Copper(II) nitrate trihydrate ($\text{Cu}(\text{NO}_3)_2 \cdot 3\text{H}_2\text{O}$)
- **1,3,5-Benzenetricarboxylic acid** (H_3BTC)
- Solvent: A 1:1:1 mixture of ethanol, N,N-dimethylformamide (DMF), and deionized water[19].
- Procedure:
 - Dissolve 1.39 g of $\text{Cu}(\text{NO}_3)_2 \cdot 3\text{H}_2\text{O}$ in 10 mL of deionized water.
 - Dissolve 0.67 g of H_3BTC in a mixture of 10 mL of ethanol and 10 mL of DMF.
 - Mix the two solutions and stir for 15 minutes.
 - Transfer the resulting mixture to a Teflon-lined stainless-steel autoclave.
 - Heat the autoclave at 100 °C for 10 hours[19].
 - After cooling to room temperature, the blue crystalline product is collected by filtration.
 - Wash the product with a DMF/ethanol mixture and then with ethanol to remove unreacted precursors and solvent.
 - Dry the purified product under vacuum.

2. Hydrothermal Synthesis of MIL-100(Fe)

This procedure describes a fluoride-free hydrothermal synthesis of MIL-100(Fe).

- Precursors:
 - Iron(III) nitrate nonahydrate ($\text{Fe}(\text{NO}_3)_3 \cdot 9\text{H}_2\text{O}$)
 - **1,3,5-Benzenetricarboxylic acid** (H_3BTC)
- Solvent: Deionized water.
- Procedure:

- Dissolve 9 mmol of iron nitrate in deionized water[3].
- Add 6 mmol of H₃BTC to the solution[3].
- Stir the mixture for 1 hour at room temperature.
- Transfer the mixture to a Teflon-lined stainless-steel autoclave.
- Heat the autoclave at 150 °C for a specified time (e.g., 12 hours to 2 weeks)[10][20].
- After cooling, the orange powder is collected by centrifugation or filtration.
- Wash the product with deionized water and then with ethanol at 70 °C for 3 hours[20].
- Dry the final product at 80 °C overnight[20].

3. Solvothermal Synthesis of MOF-177

MOF-177 is typically synthesized using a zinc salt and a derivative of trimesic acid in a high-boiling point solvent.

- Precursors:
 - Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
 - 1,3,5-Benzenetribenzoic acid (H₃BTB)
- Solvent: N,N-diethylformamide (DEF).
- Procedure:
 - Dissolve H₃BTB and Zn(NO₃)₂·6H₂O in DEF in a glass vial. A typical molar ratio is approximately 1:8 (acid to zinc salt)[21].
 - Seal the vial and heat it in an oven at 100-120 °C for 24-48 hours.
 - After the reaction, colorless crystals of MOF-177 will have formed.

- Decant the mother liquor and wash the crystals with fresh DEF and then with a volatile solvent like chloroform or methanol to exchange the high-boiling point solvent.
- Activate the sample to remove the solvent from the pores.

Activation Protocol for Gas Adsorption

Activation is a critical step to ensure that the pores of the MOF are accessible for gas adsorption.

- **Solvent Exchange:** After synthesis, the MOF is typically immersed in a volatile solvent with a low surface tension, such as methanol or chloroform, for several days. The solvent is exchanged multiple times to ensure complete removal of the high-boiling point synthesis solvent[22].
- **Thermal Activation:** The solvent-exchanged MOF is then placed in a sample tube and heated under a dynamic vacuum. Typical activation conditions involve heating at temperatures between 120 °C and 200 °C for 12 to 24 hours[23]. The specific temperature and duration depend on the thermal stability of the MOF.

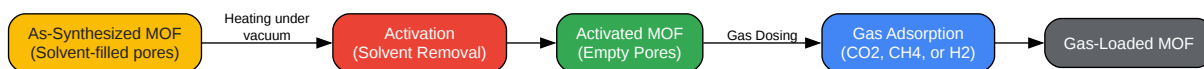
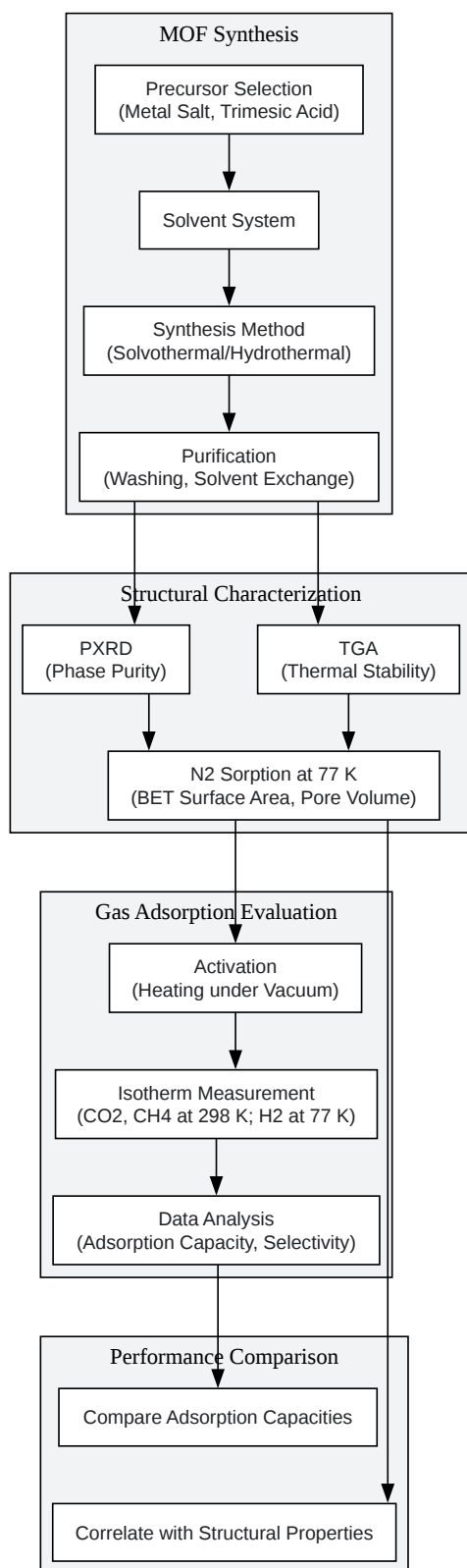
Gas Adsorption Measurement Protocol

Gas adsorption isotherms are typically measured using volumetric or gravimetric techniques.

- **Sample Preparation:** A known mass of the activated MOF is loaded into a sample tube of the adsorption analyzer.
- **Degassing:** The sample is further degassed in-situ by the instrument, typically at the same or slightly higher temperature than the activation temperature, to remove any adsorbed species from exposure to the atmosphere.
- **Measurement:** The adsorption isotherm is measured by introducing known doses of the adsorbate gas (e.g., CO₂, CH₄, or H₂) into the sample tube at a constant temperature (e.g., 298 K for CO₂ and CH₄, 77 K for H₂). The pressure is incrementally increased, and the amount of gas adsorbed is calculated at each step until the desired pressure is reached. The desorption isotherm can be measured by subsequently reducing the pressure.

Mandatory Visualization

The following diagrams illustrate the logical workflow for evaluating the gas adsorption capacity of trimesic acid-based MOFs.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Independent verification of the saturation hydrogen uptake in MOF-177 and establishment of a benchmark for hydrogen adsorption in metal–organic frameworks - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Effect of the Synthesis Conditions of MIL-100(Fe) on Its Catalytic Properties and Stability under Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BJNANO - Facile synthesis of Fe-based metal–organic frameworks from Fe₂O₃ nanoparticles and their application for CO₂/N₂ separation [beilstein-journals.org]
- 17. yaghi.berkeley.edu [yaghi.berkeley.edu]
- 18. researchgate.net [researchgate.net]

- 19. Gas-flow activation of MOFs: unlocking efficient catalysis through dynamic bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 20. d-nb.info [d-nb.info]
- 21. IEEE Xplore Full-Text PDF: [ieeexplore.ieee.org]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [evaluating the gas adsorption capacity of different trimesic acid-based MOFs]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b108450#evaluating-the-gas-adsorption-capacity-of-different-trimesic-acid-based-mofs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com